molecular formula C11H10BrNO B1458099 2-Hydroxy-4,8-dimethyl-7-bromo-quinoline CAS No. 1367706-85-1

2-Hydroxy-4,8-dimethyl-7-bromo-quinoline

Cat. No. B1458099
CAS RN: 1367706-85-1
M. Wt: 252.11 g/mol
InChI Key: SGZDTRWYFQYXKH-UHFFFAOYSA-N
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Description

“2-Hydroxy-4,8-dimethyl-7-bromo-quinoline” is a chemical compound with the empirical formula C11H10BrNO . It has a molecular weight of 252.11 g/mol .


Synthesis Analysis

The synthesis of quinoline and its derivatives, such as “2-Hydroxy-4,8-dimethyl-7-bromo-quinoline”, often involves α,β-unsaturated aldehydes . Over the past 15 years, advances in this area have focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

The molecular structure of “2-Hydroxy-4,8-dimethyl-7-bromo-quinoline” can be represented by the SMILES string OC1=NC(C(C)=C2Br)=C(C=C2)C(C)=C1 .


Physical And Chemical Properties Analysis

“2-Hydroxy-4,8-dimethyl-7-bromo-quinoline” is a solid compound . Its InChI key is SGZDTRWYFQYXKH-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Complex Quinoline Derivatives

2-Hydroxy-4,8-dimethyl-7-bromo-quinoline: serves as a precursor in the synthesis of complex quinoline derivatives. These derivatives are crucial in medicinal chemistry due to their potential biological activities. The bromine atom in the compound can undergo various substitution reactions, allowing for the introduction of different functional groups that can lead to the development of new pharmacologically active molecules .

Anti-Inflammatory Agents

Quinoline derivatives have been identified to possess strong anti-inflammatory properties. The specific structure of 2-Hydroxy-4,8-dimethyl-7-bromo-quinoline could be utilized in synthesizing compounds that target inflammation pathways, potentially leading to new treatments for conditions like arthritis .

Antimicrobial Activity

The quinoline core structure is known to exhibit antimicrobial activity. Research into 2-Hydroxy-4,8-dimethyl-7-bromo-quinoline could explore its efficacy against various bacterial and fungal strains, contributing to the fight against antibiotic-resistant pathogens .

Catalysis

The compound could act as a ligand in catalytic systems due to its ability to coordinate with metals. This application could be particularly useful in developing new catalytic reactions for organic synthesis, potentially improving efficiency and selectivity .

Safety and Hazards

“2-Hydroxy-4,8-dimethyl-7-bromo-quinoline” is classified as Acute Tox. 3 Oral - Eye Dam. 1 . It is considered a combustible, acute toxic Cat.3 / toxic compound or compound which causing chronic effects .

properties

IUPAC Name

7-bromo-4,8-dimethyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-6-5-10(14)13-11-7(2)9(12)4-3-8(6)11/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZDTRWYFQYXKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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